1-(2-fluoro-5-methylpyridin-3-yl)ethan-1-amine
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Overview
Description
1-(2-fluoro-5-methylpyridin-3-yl)ethan-1-amine is an organic compound with the molecular formula C8H11FN2 It is a derivative of pyridine, characterized by the presence of a fluoro and methyl group on the pyridine ring, and an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoro-5-methylpyridin-3-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-5-methylpyridine.
Alkylation: The pyridine derivative undergoes alkylation with an appropriate alkylating agent, such as ethylamine, under basic conditions to introduce the ethanamine side chain.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated purification systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-fluoro-5-methylpyridin-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluoro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted pyridine derivatives with various functional groups replacing the fluoro group.
Scientific Research Applications
1-(2-fluoro-5-methylpyridin-3-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-fluoro-5-methylpyridin-3-yl)ethan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The presence of the fluoro group can enhance its binding affinity and specificity towards certain biological targets. The ethanamine side chain may facilitate its incorporation into larger molecular frameworks, influencing its overall activity and efficacy.
Comparison with Similar Compounds
- 1-(5-Fluoropyridin-2-yl)ethanamine
- 1-(6-Fluoro-2-methylpyridin-3-yl)methanamine
- 2-(5-Fluoro-1-methylindol-3-yl)ethanamine
Comparison: 1-(2-fluoro-5-methylpyridin-3-yl)ethan-1-amine is unique due to the specific positioning of the fluoro and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
1-(2-fluoro-5-methylpyridin-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c1-5-3-7(6(2)10)8(9)11-4-5/h3-4,6H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHZSRNMMAIXRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)F)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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